molecular formula C5H9NO B156465 Butylcyanate CAS No. 1768-24-7

Butylcyanate

Cat. No. B156465
CAS RN: 1768-24-7
M. Wt: 99.13 g/mol
InChI Key: BUYFTHAFJHAUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butylcyanate, also known as n-Butylcyanate, is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is soluble in water and has a characteristic odor. Butylcyanate is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Butylcyanate has several potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Butylcyanate can also be used as a precursor to other compounds, such as butyl isocyanate and butyl carbamate. Additionally, butylcyanate has been studied for its potential use as a corrosion inhibitor, as well as its ability to inhibit the growth of certain microorganisms.

Mechanism Of Action

The mechanism of action of butylcyanate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles such as proteins and DNA. This can lead to the modification of these molecules, resulting in changes to their structure and function. Butylcyanate has been shown to react with the amino acid cysteine, leading to the formation of a stable adduct.

Biochemical And Physiological Effects

Butylcyanate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that butylcyanate can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, butylcyanate has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the effects of butylcyanate on human health are not well understood, and further research is needed to determine its safety and potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Butylcyanate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable reagent for organic synthesis. Additionally, butylcyanate has a low toxicity and is not considered to be a hazardous material. However, butylcyanate has some limitations for use in lab experiments. It has a relatively short shelf life and can decompose over time, leading to a decrease in its effectiveness. Additionally, butylcyanate can be difficult to handle due to its strong odor and potential for skin and eye irritation.

Future Directions

There are several potential future directions for research on butylcyanate. One area of interest is its potential use as a corrosion inhibitor in industrial applications. Additionally, further research is needed to determine the safety and efficacy of butylcyanate as a therapeutic agent. Butylcyanate may also have potential applications in the field of materials science, particularly in the production of polymers and other high-performance materials. Overall, butylcyanate is a versatile and promising compound that has the potential to contribute to a wide range of scientific fields.

Synthesis Methods

Butylcyanate can be synthesized through various methods, including the reaction of butylamine with cyanogen chloride or the reaction of butyl alcohol with cyanic acid. However, the most common method of synthesis is the reaction of butylamine with potassium cyanate. This method involves the addition of butylamine to a solution of potassium cyanate in water, followed by the extraction of butylcyanate using a solvent such as ether or toluene.

properties

CAS RN

1768-24-7

Product Name

Butylcyanate

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

butyl cyanate

InChI

InChI=1S/C5H9NO/c1-2-3-4-7-5-6/h2-4H2,1H3

InChI Key

BUYFTHAFJHAUCZ-UHFFFAOYSA-N

SMILES

CCCCOC#N

Canonical SMILES

CCCCOC#N

Other CAS RN

1768-24-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.